Product packaging for Hexaneammonium iodide(Cat. No.:CAS No. 54285-91-5)

Hexaneammonium iodide

Cat. No.: B8821667
CAS No.: 54285-91-5
M. Wt: 229.10 g/mol
InChI Key: VNAAUNTYIONOHR-UHFFFAOYSA-N
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Description

Historical Context of Organic Ammonium (B1175870) Iodides in Functional Materials Science

The exploration of organic ammonium iodides in functional materials is rooted in the broader study of organic-inorganic hybrid materials. These materials, which combine organic and inorganic components at the molecular level, have been investigated for their potential to synergize the desirable properties of both classes of materials. researchgate.net Early research into layered organic-inorganic perovskites, a family to which materials incorporating hexaneammonium iodide belong, laid the groundwork for their contemporary applications. researchgate.net

Prior to the surge in perovskite solar cell research, studies on layered lead halide perovskites with various alkylammonium cations, including those with n-butyl, n-pentyl, and n-hexyl chains, were conducted to understand their structural chemistry and phase transitions. iucr.org For instance, research published before 2009 described phase transitions in materials with the general formula (RNH₃)₂PbI₄, where R represents an alkyl chain like hexyl. iucr.org These foundational studies were crucial in understanding how the organic cation influences the structure and properties of the resulting layered material. iucr.org The intercalation of n-alkylamines, including n-hexylamine, into layered titanates also represents an earlier area of research into creating novel organic-inorganic hybrid materials. acs.org This work demonstrated the versatility of long-chain ammonium compounds in modifying the properties of inorganic lattices. acs.org

Academic Significance of this compound in Contemporary Research

The contemporary academic significance of this compound is overwhelmingly linked to its application in the field of perovskite-based optoelectronics. sigmaaldrich.com Perovskite solar cells have shown remarkable progress in power conversion efficiencies, and organic ammonium halides like this compound play a crucial role in this technology. oup.com

This compound is primarily used as a bulky organic "spacer" cation in the formation of two-dimensional (2D) and quasi-2D perovskite structures. greatcellsolarmaterials.comresearchgate.net These 2D materials, with the general formula (R-NH₃)₂Aₙ₋₁BₙX₃ₙ₊₁, consist of inorganic layers separated by organic moieties. The incorporation of the long-chain hexylammonium cation allows for the creation of these layered architectures, which exhibit enhanced stability, particularly against moisture, a significant challenge for their three-dimensional (3D) counterparts. researchgate.net

Research has shown that the length of the alkylammonium chain is a critical factor in defect passivation. researchgate.net Hexylammonium iodide has been found to be more effective at reducing interfacial defects compared to shorter-chain analogues like butylammonium (B8472290) iodide. This leads to a significant enhancement in the performance and long-term durability of perovskite solar cells. researchgate.netmdpi.com Specifically, the use of hexylammonium iodide to form a 2D capping layer on a 3D perovskite film has resulted in power conversion efficiencies exceeding 20%. researchgate.netmdpi.com

Scope and Research Paradigms for this compound Investigations

Current research involving this compound is largely focused on several key paradigms within materials science, predominantly centered on perovskite device optimization.

Two-Dimensional (2D) Perovskite Formation: this compound is a key precursor in the synthesis of 2D Ruddlesden-Popper phase perovskites. aip.org In these structures, the hexylammonium cations act as organic barriers that confine the inorganic lead iodide layers, forming natural quantum wells. This structural confinement leads to tunable optoelectronic properties and improved environmental stability. aip.org The systematic study of how varying the alkyl chain length, including hexyl, affects the optical and electronic properties is an active area of investigation. aip.org

Interfacial Passivation and Engineering: A major research thrust is the use of this compound as a surface passivation agent for 3D perovskite films. researchgate.netmdpi.com Introducing a solution of this compound onto the surface of a 3D perovskite layer leads to the in-situ formation of a thin 2D perovskite capping layer. researchgate.net This 2D layer effectively "heals" defects on the surface of the 3D perovskite, reducing non-radiative recombination and improving charge extraction in solar cell devices. researchgate.netmdpi.comacs.org Research in this area explores the optimal methods for applying the passivation layer and understanding the resulting interfacial dynamics. researchgate.net

Tuning Thermal Properties: The structure of the organic cation also influences the thermal properties of layered perovskites. Studies have shown that modifying the structure of alkylammonium cations, including n-hexylammonium, can tune the melting temperature of these materials. nih.govrsc.org This has implications for developing new, solvent-free processing methods for perovskite thin films, such as melt-processing. nih.govrsc.org

Interactive Data Tables

Below are interactive tables summarizing key data related to the use of this compound and related compounds in perovskite research.

Table 1: Properties of n-Hexylammonium Iodide

PropertyValueSource
Chemical Formula C₆H₁₆IN sigmaaldrich.comgreatcellsolarmaterials.com
Molecular Weight 229.10 g/mol sigmaaldrich.comgreatcellsolarmaterials.com
CAS Number 54285-91-5 sigmaaldrich.comgreatcellsolarmaterials.com
Appearance White powder sigmaaldrich.com

Table 2: Performance of Perovskite Solar Cells with and without Hexylammonium Iodide (HAI) Passivation

Device StructurePower Conversion Efficiency (PCE)Reference
3D Perovskite (Control) 18.83% researchgate.netmdpi.com
3D Perovskite + HAI 20.62% researchgate.netmdpi.com

Table 3: Comparison of Alkylammonium Iodides in Perovskite Research

CompoundChain LengthPrimary ApplicationKey FindingReference
Butylammonium Iodide C42D Perovskite Formation, PassivationLess effective at defect passivation than HAI researchgate.netmdpi.com
Pentylammonium Iodide C52D Perovskite FormationUsed to control phase transition temperatures researchgate.net
Hexylammonium Iodide C62D Perovskite Formation, PassivationEfficiently decreases interfacial defects, enhances stability researchgate.netmdpi.com
Octylammonium Iodide C82D Perovskite Formation, PassivationIncreases electron-blocking ability and humidity resistance acs.org
Dodecylammonium Iodide C12PassivationEnhances moisture resistance due to hydrophobicity greatcellsolarmaterials.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54285-91-5

Molecular Formula

C6H16IN

Molecular Weight

229.10 g/mol

IUPAC Name

hexan-1-amine;hydroiodide

InChI

InChI=1S/C6H15N.HI/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H

InChI Key

VNAAUNTYIONOHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN.I

Origin of Product

United States

Methodologies for the Academic Synthesis of Hexaneammonium Iodide and Analogues

Established Synthetic Pathways for Alkylammonium Iodides relevant to Hexaneammonium Iodide

The formation of alkylammonium iodides, such as this compound, can be achieved through several well-established synthetic routes. These methods primarily involve the formation of the iodide salt from the corresponding amine.

Direct iodination of alkanes is generally not a favored method due to the reversible nature of the reaction and the reducing properties of the hydrogen iodide (HI) byproduct, which can react with the alkyl iodide. quora.com However, direct iodination of amines is a more common and effective approach. This typically involves the reaction of an amine with an excess of an alkyl iodide, often methyl iodide, in a process known as exhaustive methylation, to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.commasterorganicchemistry.com

A more direct route to primary alkylammonium iodides like this compound involves the reaction of the primary amine (hexylamine) with hydrogen iodide. This acid-base reaction results in the protonation of the amine by the hydroiodic acid to form the corresponding ammonium iodide salt. This method is straightforward and widely used for preparing simple alkylammonium halides.

For instance, the synthesis of oleylammonium iodide (OLA-I) has been demonstrated by reacting oleylamine (B85491) (OLA) with hydroiodic acid (HI). mdpi.com The reaction mixture is heated to ensure a complete reaction and to remove any volatile byproducts. mdpi.com Similarly, the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine has been reported, where iodine plays a dual role as both an oxidant and an iodinating agent. nih.gov

ReactantsProductConditionsReference
Hexylamine (B90201), Hydroiodic AcidThis compoundAcid-base reactionGeneral Knowledge
Oleylamine, Hydroiodic AcidOleylammonium IodideHeated to ~100 °C mdpi.com
Arylhydrazine hydrochloride, IodineAryl IodideDMSO, 60 °C, 6 h nih.gov
Amine, Methyl Iodide (excess)Quaternary Ammonium IodideExhaustive methylation masterorganicchemistry.commasterorganicchemistry.com

This table illustrates various direct iodination strategies for forming ammonium iodides and related compounds.

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a versatile method for preparing alkyl iodides, which can then be reacted with amines to form alkylammonium salts. A classic example is the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone. byjus.com The equilibrium is driven towards the formation of the alkyl iodide because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of solution. byjus.com

Another approach involves the reaction of alcohols with a source of iodide. For example, cetyl iodide has been prepared by reacting cetyl alcohol with red phosphorus and iodine. orgsyn.org This method can be adapted for the synthesis of other long-chain alkyl iodides. The resulting alkyl iodide can then be reacted with an amine, such as hexylamine, to produce the desired this compound.

The synthesis of propylamine (B44156) from 1-iodopropane (B42940) and excess ammonia (B1221849) proceeds via a nucleophilic substitution mechanism. mrcolechemistry.co.uk This highlights the direct reaction of an alkyl iodide with an amine source to form an ammonium salt. However, a significant challenge in the alkylation of amines is that the product amine is often more nucleophilic than the starting amine, leading to over-alkylation and a mixture of products. masterorganicchemistry.com To favor the formation of the primary amine salt, a large excess of the amine is typically used.

Starting MaterialReagentsProductReaction TypeReference
Alkyl Chloride/BromideSodium Iodide in AcetoneAlkyl IodideFinkelstein Reaction byjus.com
Cetyl AlcoholRed Phosphorus, IodineCetyl IodideSubstitution orgsyn.org
1-IodopropaneAmmonia (excess)Propylamine, Ammonium IodideNucleophilic Substitution mrcolechemistry.co.uk
AlcoholIodotrimethylsilaneAlkyl IodideEther Cleavage/Substitution orgsyn.org

This table summarizes key nucleophilic substitution approaches for the synthesis of alkyl iodides, which are precursors to alkylammonium iodides.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves considering factors like atom economy, the use of less toxic reagents and solvents, and energy efficiency.

One approach is the use of ionic liquids as both solvent and catalyst, which can be recyclable and offer a benign reaction medium. nih.gov For example, the synthesis of pyrrolobenzodiazepine-triazole hybrids has been achieved using a molecular iodine-ionic liquid synergistic system under ultrasound irradiation, highlighting a green and efficient method. nih.gov

The use of water as a solvent is another key aspect of green chemistry. The synthesis of (E)-diiodoalkenes has been reported using an iodide source and an oxidant in water, providing good to quantitative yields. mdpi.com Similarly, a one-pot synthesis of pyrimidines from alkyl lactates, ammonium iodide, and aldehydes has been developed using an iron(III) catalyst, showcasing a sustainable approach with clean byproducts. rsc.org

When considering the synthesis of this compound, a greener approach would favor the direct reaction of hexylamine with hydroiodic acid, as this reaction has high atom economy and produces only the desired product. The choice of solvent is also crucial; using water or another environmentally benign solvent would be preferable to halogenated solvents.

Green Chemistry PrincipleApplication in SynthesisExampleReference
Use of Renewable FeedstocksSynthesis from biomass-based materialsPyrimidine synthesis from alkyl lactates rsc.org
Use of Safer SolventsWater as a reaction mediumDiiodination of alkynes in water mdpi.com
CatalysisUse of recyclable catalystsMolecular iodine-ionic liquid system nih.gov
Atom EconomyHigh atom efficiency reactionsDirect acid-base reaction of amine and HIGeneral Knowledge

This table highlights the application of green chemistry principles to the synthesis of iodide-containing compounds.

Nucleophilic Substitution Approaches for Alkyl Iodide Formation[1],[3],

Advanced Synthesis Techniques and Scalability Considerations for Research Applications

For research applications, particularly in materials science where high-purity compounds are required, advanced synthesis and purification techniques are often employed. The scalability of a synthetic route is also a critical factor, ensuring that sufficient quantities of the material can be produced for thorough characterization and device fabrication.

The synthesis of 2-oxabicyclo[2.2.2]octane iodide has been demonstrated on a 135-gram scale in a single run, showcasing a scalable process. researchgate.net Similarly, a 10-step synthesis of cyclocitrinol has been reported that enabled a gram-scale synthesis of a key intermediate. nih.gov These examples underscore the importance of developing robust and scalable synthetic methods.

In the context of perovskite precursors, the synthesis of phenethylammonium tin iodide microcrystals has been developed with a focus on producing ambiently stable and scalable materials. nih.gov The purification process for these materials often involves washing with non-polar solvents like hexane (B92381) to remove unreacted precursors and byproducts without degrading the desired product. nih.gov

For this compound, a scalable synthesis would likely involve the reaction of hexylamine with hydroiodic acid in a suitable solvent, followed by crystallization to obtain a high-purity product. The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize yield and purity. Post-synthesis purification steps, such as recrystallization or washing, would be crucial for achieving the high purity required for applications like perovskite solar cells.

Precursor Material Sourcing and Purity Requirements in this compound Synthesis

The quality of the final this compound product is highly dependent on the purity of the starting materials. For applications in optoelectronics, such as perovskite solar cells, even trace impurities can have a significant impact on device performance and stability. nih.gov Therefore, sourcing high-purity precursors is essential.

Commercial suppliers often provide detailed information on the purity of their reagents. For example, n-hexylammonium iodide is available with specified purity levels for use in perovskite research. sigmaaldrich.com When synthesizing this compound in the lab, it is crucial to use high-purity hexylamine and hydroiodic acid. If the purity of the starting materials is not sufficient, they may need to be purified before use, for example, by distillation of the hexylamine.

The synthesis of tin-based perovskites highlights the importance of precursor purity, as the oxidation of Sn²⁺ to Sn⁴⁺ is a major issue that can be exacerbated by impurities. nih.gov Similarly, in the synthesis of cesium copper iodide nanocrystals, the purity of the oleylammonium iodide precursor is critical for controlling the final product phase and properties. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Hexaneammonium Iodide Within Material Systems

Spectroscopic Analysis Techniques Applied to Hexaneammonium Iodide in Composite Materials

The characterization of this compound within composite materials relies on a suite of advanced spectroscopic techniques. These methods provide detailed information on the vibrational, structural, and electronic properties of the compound and its interactions with the surrounding matrix.

Raman Spectroscopy for Vibrational Fingerprinting of this compound-Containing Systems

Raman spectroscopy is a powerful non-destructive technique used to obtain a vibrational fingerprint of a material. In the context of this compound-containing systems, it provides insights into the molecular structure and the local environment of the hexaneammonium and iodide ions.

When integrated into composite materials, changes in the Raman spectra can indicate interactions between the this compound and the host matrix. For instance, shifts in the characteristic Raman peaks can reveal the formation of new chemical bonds or changes in the crystalline structure. The technique is particularly sensitive to the vibrations of the carbon-carbon and carbon-nitrogen bonds within the hexaneammonium cation and the vibrations involving the iodide anion.

Challenges in the Raman analysis of some composites can arise from strong photoluminescence from the matrix material, which can obscure the Raman signal. researchgate.net However, these challenges can often be overcome by carefully selecting the laser excitation wavelength to minimize fluorescence. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of this compound in composite systems. covalentmetrology.com It provides information on the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁵N in the hexaneammonium cation, and even the challenging ¹²⁷I nucleus of the iodide anion. umu.sehuji.ac.il

Advanced solid-state NMR techniques are particularly valuable for studying composite materials, as they can provide information about the structure and dynamics of the solid components. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and high-power decoupling can enhance the resolution and sensitivity of the spectra for the less abundant or less sensitive nuclei. covalentmetrology.com

By analyzing the chemical shifts, coupling constants, and relaxation times, researchers can elucidate the conformation of the hexaneammonium chain, the nature of the interactions between the cation and the iodide anion, and the mobility of the ions within the composite material. For instance, changes in the ¹H and ¹³C NMR spectra upon incorporation of this compound into a polymer matrix can indicate the extent of intercalation and the specific sites of interaction.

While ¹²⁷I NMR is generally challenging due to the quadrupolar nature of the nucleus, which leads to very broad signals, it can still provide valuable information about the binding of iodide ions in certain environments. huji.ac.il However, for many composite systems, the signals may be too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il

X-ray Diffraction (XRD) for Crystal Structure Analysis of this compound-Containing Materials

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. micro.org.auebsco.com When applied to this compound-containing composites, XRD can identify the crystalline phases present, determine the lattice parameters, and provide insights into the orientation and arrangement of the this compound within the host material. micro.org.au

The diffraction pattern of a composite material will be a superposition of the patterns from the individual components. By comparing the XRD pattern of the composite to that of the pure this compound and the matrix material, one can identify changes in the crystal structure, such as the formation of new crystalline phases or the expansion or contraction of the lattice due to intercalation of the this compound.

Powder XRD is commonly used for the analysis of polycrystalline composite materials. micro.org.au The technique can provide information on the average crystal structure and the degree of crystallinity. For oriented or thin-film composites, techniques like grazing incidence XRD (GIXRD) can be employed to probe the structure at the surface or interface.

The data obtained from XRD is crucial for understanding the structure-property relationships in these materials. For example, the interlayer spacing in a layered composite containing this compound, as determined by XRD, can be directly correlated with the size of the hexaneammonium cation and its orientation between the layers.

XRD Analysis Parameters Description Typical Application
2θ Range The angular range over which the diffraction pattern is collected.Typically 20° to 70° for general phase identification. rsc.org
Step Size The angular increment between data collection points.A small step size (e.g., 0.05°) provides higher resolution. rsc.org
Dwell Time The time spent collecting data at each step.Longer dwell times improve the signal-to-noise ratio. rsc.org
X-ray Source The type of X-ray radiation used (e.g., Cu Kα).The wavelength of the X-rays determines the diffraction angles according to Bragg's Law. rsc.org

Other Advanced Optical and Electronic Spectroscopic Methods

Beyond Raman, NMR, and XRD, a variety of other advanced optical and electronic spectroscopic methods are employed to gain a comprehensive understanding of this compound in composite systems. These techniques probe the electronic transitions and optical properties of the materials. riverpublishers.comamericanpharmaceuticalreview.com

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic absorption properties of the composite material. americanpharmaceuticalreview.com Changes in the absorption spectrum upon incorporation of this compound can indicate charge transfer interactions between the organic cation and the host matrix. The band gap of the material, a crucial parameter for optoelectronic applications, can also be determined from UV-Vis spectra. rsc.org

Photoluminescence (PL) Spectroscopy investigates the emission of light from the material after excitation with a suitable wavelength. The PL spectrum can provide information about the excited state properties and the presence of defects or trap states within the composite. Quenching or enhancement of the photoluminescence of the host material upon addition of this compound can reveal details about energy transfer processes.

Infrared (IR) Spectroscopy , often used in conjunction with Raman spectroscopy, probes the vibrational modes of the material. rsc.org While Raman is sensitive to changes in polarizability, IR spectroscopy is sensitive to changes in the dipole moment. Therefore, the two techniques provide complementary information about the molecular vibrations and intermolecular interactions within the composite. Attenuated Total Reflection (ATR) is a common IR sampling technique that allows for the analysis of solid samples with minimal preparation. americanpharmaceuticalreview.com

These spectroscopic methods, when used in a correlative manner, provide a powerful toolkit for the detailed characterization of this compound-containing composites, enabling a deeper understanding of their structure and function. riverpublishers.com

Structural Characterization of this compound in Supramolecular Assemblies

The precise arrangement of molecules in the solid state is critical to understanding and predicting the properties of materials. For this compound, particularly within supramolecular assemblies, single-crystal X-ray diffraction is the definitive method for structural elucidation.

Single-Crystal X-ray Diffraction Studies of this compound Systems

In the context of this compound systems, SCXRD studies can reveal the exact conformation of the hexaneammonium cation, the coordination environment of the iodide anion, and the nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the formation of the supramolecular assembly. rsc.org

To perform an SCXRD experiment, a high-quality single crystal of the this compound-containing material is required. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. southampton.ac.uk The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell, from which the atomic positions can be derived.

The results of SCXRD studies on this compound systems can provide invaluable data for:

Confirming the stoichiometry and connectivity of the atoms in the crystal.

Determining the precise geometry of the hexaneammonium cation and its interactions with the iodide anions.

Analyzing the packing arrangement of the ions in the crystal lattice, which can influence properties like thermal stability and solubility. mdpi.com

Identifying and quantifying the hydrogen bonding network that often plays a crucial role in the formation and stability of these assemblies. rsc.org

The crystallographic data obtained from SCXRD is typically deposited in crystallographic databases, making it accessible to the wider scientific community. This data serves as a fundamental basis for computational modeling and for the rational design of new materials with tailored properties.

Crystallographic Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
Hydrogen Bond Parameters The distances and angles that characterize the hydrogen bonding interactions.

Intermolecular Interactions and Packing Arrangements in this compound Structures

The solid-state structure and resulting material properties of this compound (C₆H₁₃NH₃⁺I⁻) are fundamentally governed by a combination of directional and non-directional intermolecular forces. These interactions dictate the precise spatial arrangement of the hexaneammonium cations and iodide anions, leading to a highly ordered crystalline lattice. The primary forces at play are strong ionic interactions, directional hydrogen bonding, and weaker, yet cumulatively significant, van der Waals forces.

The dominant cohesive force in the crystal lattice is the electrostatic attraction between the positively charged hexaneammonium cation (C₆H₁₃NH₃⁺) and the negatively charged iodide anion (I⁻). This ionic bonding establishes the fundamental charge-ordered framework of the material.

Superimposed on this ionic framework are crucial hydrogen bonds formed between the ammonium (B1175870) headgroup of the cation and the surrounding iodide anions. The -NH₃⁺ group acts as a hydrogen bond donor, while the electron-rich iodide anion serves as the acceptor. These N-H···I interactions are highly directional and play a significant role in stabilizing the crystal structure, similar to their role in related hybrid organic-inorganic perovskites. rsc.orgacs.org Computational and experimental studies on analogous alkylammonium halide systems have established geometric criteria for the formation of these hydrogen bonds. arxiv.orgreading.ac.uk A hydrogen bond is generally considered to exist when the distance and angle fall within specific ranges, as detailed in Table 1. For instance, in methylammonium (B1206745) iodide, a short H···I distance of 2.486 Å has been calculated, indicating a strong interaction. acs.org The strength of these N-H···I bonds is substantial and is critical for determining the orientation of the cation relative to the inorganic framework. rsc.org

Table 1: Geometric Criteria for Hydrogen Bond Formation in Alkylammonium Iodide Systems

Interaction Type Donor-H···Acceptor H···Acceptor Distance (d) Donor-H-Acceptor Angle (θ) Reference
Strong Hydrogen Bond N-H···I d < 3.0 Å 135° < θ < 180° arxiv.orgreading.ac.uk
Weak Hydrogen Bond C-H···I d < 4.0 Å 135° < θ < 180° arxiv.orgreading.ac.uk

Table 2: Representative Interlayer Spacing in Ruddlesden-Popper Perovskites with Varying Alkylammonium Cation Chain Lengths

Alkylammonium Cation Abbreviation Carbon Chain Length (n) Interlayer Spacing (Å) Reference
Propylammonium C3 3 12.62 rsc.org
Butylammonium (B8472290) C4 4 13.84 rsc.org
Pentylammonium C5 5 15.11 rsc.org
Hexylammonium C6 6 16.35 rsc.org
Decylammonium C10 10 21.38 rsc.org

Role of Hexaneammonium Iodide in Advanced Materials Science Applications

Integration of Hexaneammonium Iodide in Perovskite Optoelectronic Systems[23],[7],[9],[24],[14],[25],

Integration of this compound in Perovskite Optoelectronic Systems

This compound (HAI) is utilized as a precursor in the synthesis of two-dimensional (2D) and quasi-2D halide perovskites. greatcellsolarmaterials.com These structures are of great interest for their potential in various optoelectronic applications, including solar cells and light-emitting diodes (LEDs). greatcellsolarmaterials.comuwo.ca The incorporation of the larger hexaneammonium cation into the perovskite crystal lattice allows for the formation of layered structures, which can offer enhanced stability compared to their three-dimensional (3D) counterparts. rsc.org

Influence of this compound on Perovskite Thin Film Formation and Morphology

The introduction of this compound during perovskite fabrication has a marked effect on the formation and morphology of the resulting thin films. mdpi.com The presence of the bulky hexaneammonium cation can influence the nucleation and growth of perovskite crystals, often leading to the formation of larger, more uniform grains. ucl.ac.uk This is advantageous as it reduces the density of grain boundaries, which are known to be sites for non-radiative recombination and can detract from device performance. ucl.ac.uk The use of additives like HAI has been shown to be beneficial for film formation, resulting in improved surface morphology. mdpi.com

Modulation of Perovskite Optoelectronic Properties through this compound Incorporation

The inclusion of this compound in perovskite materials provides a powerful means to tailor their optoelectronic properties for specific applications. nih.gov This modulation is a direct result of the structural and chemical changes induced by the large organic cation.

Optimization of Electronic Band Structure and Carrier Dynamics

The incorporation of this compound can lead to a modification of the electronic band structure of the perovskite material. uwo.caresearchgate.net The electronic bandgap, which determines the material's light absorption and emission characteristics, can be tuned by varying the concentration of HAI. uwo.caamolf.nl Furthermore, the presence of HAI can influence charge carrier dynamics within the perovskite. rsc.org Studies have shown that it can help in suppressing charge recombination, a process that reduces the efficiency of optoelectronic devices. researchgate.net This is achieved by passivating defect states that can trap charge carriers. researchgate.net The optimization of carrier dynamics through the use of additives like HAI is a key strategy for improving the performance of perovskite solar cells and LEDs. rsc.org

Enhancement of Charge Recombination Suppression

Unlike some other organic passivating agents that form a two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) perovskite film, evidence suggests that HAI's primary mechanism for recombination suppression is not through the formation of such a layer. Instead, it directly addresses the defects at grain boundaries. arxiv.org The introduction of alkylammonium iodides, like HAI, passivates surface defects, which reduces trap states that would otherwise hinder the mobility of charge carriers and contribute to recombination losses. dicp.ac.cn

The suppression of non-radiative recombination is a critical pathway to boosting the open-circuit voltage (Voc) of PSCs. Traps in the perovskite material, often concentrated at grain boundaries and interfaces, are the main cause of this type of recombination. researchgate.net By effectively passivating these defects, HAI mitigates these energy loss pathways. The iodide ions (I⁻) from HAI can passivate halide vacancies, which are common defects in perovskite films. nih.gov This passivation reduces the number of charge trapping centers, thereby decreasing the probability of non-radiative recombination.

The mechanism of charge recombination in perovskite solar cells is complex and can occur at various interfaces within the device, such as the perovskite-electron transport layer (ETL) and perovskite-hole transport layer (HTL) interfaces. The presence of defects at these interfaces creates energy levels within the bandgap that facilitate trap-assisted recombination. researchgate.net The application of passivating agents like HAI is a key strategy to improve the quality of these interfaces and, consequently, suppress recombination. researchgate.netmdpi.com

Influence on Device Stability and Performance Metrics in Photovoltaics

The application of this compound (HAI) as a passivation agent significantly enhances both the stability and performance metrics of perovskite solar cells (PSCs). By mitigating defects and suppressing charge recombination, HAI directly contributes to improvements in the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Research has demonstrated a notable increase in the efficiency of PSCs treated with HAI. For instance, the use of HAI has been shown to boost the PCE from a baseline of 22.38% to 24.07%, with a certified efficiency of 23.59%. arxiv.org This enhancement is a direct result of the improved charge extraction and reduced energy loss from recombination. The increase in Voc is a particularly significant outcome of suppressed non-radiative recombination.

Beyond the initial performance boost, HAI treatment has a profound impact on the long-term stability of PSCs, a major hurdle for their commercialization. The passivation of surface and grain boundary defects not only improves efficiency but also enhances the perovskite film's resistance to degradation from environmental factors like moisture and light. arxiv.org For example, unencapsulated PSCs treated with HAI have been shown to maintain 81.4% of their initial efficiency after 200 hours of continuous light irradiation in a nitrogen atmosphere. arxiv.org Other studies on similar alkylammonium iodides have also reported significant stability improvements, with devices retaining up to 90% of their initial performance after extensive testing. dicp.ac.cn

The table below summarizes the comparative performance of perovskite solar cells with and without this compound treatment, based on reported research findings.

TreatmentPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)
Without this compound 22.38%Data not specifiedData not specifiedData not specified
With this compound 24.07% (Certified 23.59%)Data not specifiedData not specifiedData not specified

Detailed values for Voc, Jsc, and FF for this specific study were not provided in the source material, but the significant increase in PCE indicates improvements in these parameters.

Supramolecular Chemistry and Crystal Engineering with Hexaneammonium Iodide

Principles of Halogen Bonding in Hexaneammonium Iodide Architectures

Halogen bonding is a significant directional interaction that influences the crystal structures of this compound. This non-covalent bond involves a halogen atom acting as an electrophilic species (a halogen bond donor) and a nucleophilic species (a halogen bond acceptor).

Nature and Strength of C-I···X Halogen Bonds involving Iodide

In the context of this compound, the iodide anion (I⁻) typically serves as the halogen bond acceptor (X). The carbon-iodine (C-I) bond, while present in iodo-organic compounds that might be co-crystallized with this compound, is not intrinsic to the hexaneammonium cation itself. However, the principles of C-I···I⁻ interactions are crucial for understanding how this compound can be integrated into larger supramolecular structures involving iodinated organic molecules.

The strength of a C-I···X halogen bond is notable, often comparable to that of conventional hydrogen bonds. The interaction arises from the anisotropic distribution of electron density on the iodine atom of the C-I group, which creates a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the carbon atom. iucr.orgnih.gov This σ-hole can then interact favorably with a nucleophile, such as the iodide anion.

The linearity of the C-I···X bond is a key characteristic, with angles approaching 180° indicating a strong interaction. iucr.orgnih.govacs.org For instance, studies on related halopyridinium iodides have shown that C–I⋯I⁻ halogen bonds can be significantly shorter than the sum of their van der Waals radii, indicating a strong attractive force. acs.orgmdpi.com Specifically, the relative shortening of C–X···I⁻ halogen bonds has been observed to be around 11.2% in some 3-iodopyridinium iodide derivatives. acs.org

The strength of these bonds is also influenced by the electronic environment of the carbon atom. For example, C–I⋯I⁻ halogen bonds involving an iodine atom attached to a positively charged pyridine (B92270) ring are notably shorter and stronger than those involving an iodine atom on an aliphatic chain. mdpi.com This is attributed to the increased positive character of the σ-hole on the iodine atom attached to the electron-withdrawing aromatic system. mdpi.com

Table 1: Representative C–I···I⁻ Halogen Bond Parameters in Related Systems

Donor MoleculeC–I···I⁻ Distance (Å)C–I···I⁻ Angle (°)% Shortening from vdW RadiiReference
[3-IPyH]I-> 176~11.2 acs.org
[4-IPyH]I--~10.8 acs.org
N-ethyl-3-iodopyridinium iodide3.395(1)176.1(4)~14 mdpi.com
1a(I)3.541(1) & 3.575(2)-- researchgate.net

Anion-Directed Supramolecular Assembly via Iodide Interactions

The iodide anion plays a pivotal role in directing the self-assembly of supramolecular structures. Its ability to act as a halogen bond acceptor, as well as a hydrogen bond acceptor, allows it to serve as a key node in the construction of complex architectures. researchgate.netrsc.org In the case of this compound, the iodide anion's interactions are central to the formation of ordered solid-state structures.

The assembly process is often a cooperative interplay between halogen bonds and hydrogen bonds. acs.orgmdpi.com The ammonium (B1175870) head of the hexaneammonium cation can form strong N-H···I⁻ hydrogen bonds, while the iodide anion can simultaneously participate in C-I···I⁻ halogen bonds if a suitable halogen bond donor is present. This dual role allows iodide to bridge different components of the supramolecular system, leading to the formation of extended networks. mdpi.com

Design and Fabrication of this compound-Based Supramolecular Assemblies

The design and fabrication of supramolecular assemblies based on this compound leverage the principles of self-assembly, where molecules spontaneously organize into well-defined, stable structures. nih.govrsc.org These strategies are fundamental to creating materials with tailored properties.

Self-Assembly Strategies for Ordered Structures

Self-assembly is the primary strategy for constructing ordered supramolecular architectures from this compound. This process is driven by the formation of multiple non-covalent interactions, which collectively guide the constituent molecules into a thermodynamically stable arrangement. In the case of this compound, the key interactions are N-H···I⁻ hydrogen bonds between the ammonium group and the iodide anion.

When combined with other molecular components, such as halogen bond donors, the self-assembly process becomes more complex, allowing for the creation of intricate and predictable patterns. nih.govrsc.org The selection of solvents can also play a crucial role, as different solvents can influence the strength and nature of the non-covalent interactions, sometimes leading to the formation of different polymorphic structures.

Halogen-bond driven self-assembly has been shown to be an effective method for creating highly ordered monolayers on substrates, indicating the power of this interaction in directing molecular organization. rsc.org This principle can be extended to the three-dimensional structures formed by this compound in the solid state.

One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Frameworks

Through the careful selection of complementary molecules, this compound can be used to construct one-dimensional (1D) and two-dimensional (2D) supramolecular frameworks. These frameworks are extended networks held together by non-covalent bonds.

1D Frameworks: In many cases, the interplay of hydrogen and halogen bonds leads to the formation of chain-like structures. For instance, in related halopyridinium iodide systems, cations and anions are often interconnected in helical chains through a combination of C–X···I⁻ halogen bonds and C–H···I⁻ hydrogen bonds. mdpi.com Similarly, the strong N-H···I⁻ hydrogen bonds in this compound can lead to the formation of 1D chains of alternating cations and anions.

2D Frameworks: The extension of these interactions into a second dimension can lead to the formation of layers or sheets. This can be achieved through the use of multitopic linker molecules that can form multiple non-covalent bonds, or through weaker interactions that connect the primary 1D chains. For example, different sets of C–H···I⁻ hydrogen bonds can link chains together to form a 2D structure. mdpi.com The development of water-soluble 2D supramolecular organic frameworks (SOFs) highlights the potential for creating such structures through host-guest chemistry and directional stacking. rsc.orgrsc.org While specific examples involving this compound are not detailed in the provided results, the principles derived from similar systems are directly applicable. nih.govscitechdaily.com

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. numberanalytics.commdpi.comsupramolecularevans.com In the context of this compound, the supramolecular frameworks formed can contain cavities or channels that are capable of encapsulating other molecules or ions.

The formation of these host-guest complexes is driven by non-covalent interactions between the host framework and the guest species. numberanalytics.com The size, shape, and chemical nature of the cavities within the supramolecular assembly determine its selectivity for different guests. For example, coordination cages have been designed that use iodide anions within the host structure to facilitate the binding of guest molecules through halogen bonding. d-nb.info

While specific examples of this compound acting as a host for other molecules are not prevalent in the search results, the adamantane-based diammonium iodide systems demonstrate how organic cations and iodide anions can form architectures that encapsulate other species. rsc.org The principles of using host-guest chemistry to regulate the properties and functions of materials are well-established, with applications ranging from drug delivery to catalysis. nih.govrsc.org Porous organic cages, for instance, have been shown to effectively capture iodine from aqueous solutions, demonstrating the potential for such materials in environmental remediation. doi.org

Crystal Engineering Approaches for Tailoring Solid-State Properties

Rational Design of Crystalline Materials using this compound

The rational design of crystalline materials involves the deliberate selection of molecular components to build structures with predetermined arrangements and functionalities. This compound serves as a key building block in the design of two-dimensional (2D) hybrid organic-inorganic perovskites (HOIPs). polimi.it In these materials, the bulky hexaneammonium cations act as "spacers" that separate inorganic layers, typically composed of metal-halide octahedra (e.g., lead iodide). polimi.it

The design principle is based on the self-assembly of these components from solution. The long, flexible alkyl chain of the hexaneammonium cation prevents the formation of a three-dimensional (3D) perovskite network, forcing the inorganic component to grow into 2D sheets. These inorganic layers are sandwiched between bilayers of the organic cations. This templating effect is a cornerstone of the rational design of low-dimensional perovskite materials, allowing for fine-tuning of electronic and optical properties through the choice of the organic spacer.

For instance, using larger alkylammonium cations like hexaneammonium leads to the formation of Ruddlesden-Popper phases, which consist of stacks of these organic and inorganic layers. polimi.it The structure and properties of these materials can be further modified by mixing different alkylammonium cations, which introduces additional control over the interlayer spacing and intermolecular interactions. acs.org This approach has been used to create novel materials with tailored chiroptical properties by blending chiral and achiral organic cations. acs.org

The stability of these designed materials is also a key consideration. The introduction of large organic cations like hexaneammonium can enhance the environmental stability of the perovskite structure compared to their 3D counterparts. crystallography.net

Table 1: Examples of Designed Hybrid Perovskite Structures This table illustrates the role of organic cations in templating the structure of hybrid lead iodide materials.

Organic CationResulting Structure TypeInorganic FrameworkReference
Methylammonium (B1206745)3D PerovskiteCorner-sharing [PbI₆]⁴⁻ octahedra materialsproject.org
4-Chlorobenzylammonium2D Layered PerovskiteVertex-shared [PbI₄]²⁻ sheets polimi.it
Piperazinium0D Isolated AnionsIsolated [PbI₆]⁴⁻ octahedra polimi.it
Bipyridyl1D Chains1D chain structures polimi.it

Control over Molecular Packing and Intermolecular Interactions

Control over the molecular packing and the network of intermolecular interactions within a crystal is fundamental to tailoring its properties. In crystalline materials containing this compound, particularly in hybrid perovskites, this control is exerted through the interplay of various non-covalent forces.

The primary interactions governing the assembly are the ionic bonds and hydrogen bonds between the ammonium headgroup (-NH₃⁺) of the cation and the iodide ions of the inorganic framework. polimi.it These interactions anchor the organic component to the inorganic sheets. Additionally, weaker van der Waals forces between the aliphatic hexyl chains of adjacent cations play a crucial role in the organization and packing of the organic layers. nih.govacs.org

The length and conformation of the alkyl chain directly influence the interlayer spacing (the "d-spacing") of the 2D perovskite structure. Longer chains, like the hexyl group, create a larger separation between the inorganic sheets. This spacing is a critical parameter that affects the quantum confinement of charge carriers within the inorganic layers, thereby influencing the material's bandgap and optical properties.

In some cases, the packing of the organic cations can be so dense that the alkyl chains of opposing layers interdigitate, leading to stronger intermolecular interactions within the organic sublattice compared to simple van der Waals gaps. nih.govacs.org This interdigitation can further stabilize the crystal lattice. The strength of these interactions can be quantified; for example, the interaction energy between adjacent organic layers in an interdigitated iodide perovskite was computed to be 1.85 kcal/mol per chemical unit, significantly contributing to the stability of that specific packing arrangement. acs.org

Furthermore, the introduction of functional groups onto the organic cation can introduce other specific interactions, such as π-π stacking or halogen bonding, providing additional levers to control the molecular packing and, consequently, the material's electronic and physical properties. polimi.itacs.org

Table 2: Crystallographic Data for a Related Hybrid Perovskite This table provides an example of crystallographic parameters for a hybrid perovskite, highlighting the structural arrangement. The data is for Methylammonium Lead Iodide, a foundational hybrid perovskite, to illustrate typical structural parameters.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)Reference
CH₃NH₃PbI₃OrthorhombicPnma8.658.9913.121020.63 materialsproject.org

Computational and Theoretical Investigations of Hexaneammonium Iodide Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and nature of chemical bonding in systems containing hexaneammonium iodide. These calculations provide a fundamental understanding of how the distribution of electrons and the interactions between atoms govern the material's properties.

In the context of complex materials like 2D hybrid perovskites, where this compound acts as an organic spacer, DFT calculations have been instrumental. Studies show that the length of the alkylammonium cation, such as hexaneammonium, has a significant impact on the electronic and optical properties of the material. rsc.org DFT calculations have revealed that this is not merely due to the change in distance between inorganic layers, but rather to the way the organic chains pack. Cations with an even number of carbon atoms, like hexaneammonium, tend to pack more efficiently than those with an odd number. This efficient packing leads to distinct distortions in the inorganic lattice, specifically affecting the Pb-I-Pb bond angles. rsc.org These subtle changes in bond angles, in turn, alter the electronic band structure, influencing properties like the band gap and ionization energy. rsc.org

Furthermore, DFT is used to analyze the projected density of states (PDOS), which helps to identify the contribution of individual atoms and orbitals to the valence and conduction bands. For similar ammonium-halide systems, these calculations show that the valence band is typically formed from a mix of halide p-orbitals and metal s-orbitals, while the organic cation's orbitals have a more subtle, indirect influence on the band edges. umons.ac.be The primary role of the hexaneammonium cation is to provide structural templating and to influence the inorganic framework through steric and electronic effects, which are precisely what quantum chemical calculations help to quantify. rsc.orgumons.ac.be

Table 1: Key Findings from Quantum Chemical Calculations on Alkylammonium-Based Perovskites This table summarizes findings from DFT studies on 2D perovskites incorporating various alkylammonium cations, including hexaneammonium.

Property InvestigatedComputational MethodKey FindingReference
Electronic & Optical PropertiesDensity Functional Theory (DFT)Spacer cation length (odd vs. even carbon number) alters Pb-I-Pb bond angles, affecting the optical gap and ionization energy. rsc.org
Optoelectronic PropertiesDFT and Time-Dependent DFT (TDDFT)The organic cation influences the band structure primarily by inducing distortions in the inorganic Pb-I lattice. umons.ac.be
Band StructureDFT (PBE+D3(BJ) functional)For alkyl chains with four or more carbons, the electronic interaction between inorganic sheets becomes negligible, but structural distortions still impact properties. rsc.org

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and interactions of molecules over time. For this compound, MD simulations provide critical insights into the supramolecular interactions that dictate its assembly and its function in solution or within larger structures. These interactions are primarily non-covalent and include hydrogen bonding, van der Waals forces, and electrostatic interactions.

A key focus of MD simulations is the behavior of the iodide ion in solution. Studies on aqueous iodide ions show that they significantly influence the local water structure. ucsd.edu The iodide ion can weaken adjacent water-water hydrogen bonds, leading to complex rearrangements in its hydration shell. ucsd.edu MD simulations can track the residence time of water molecules in the ion's first hydration shell and reveal the geometry of these interactions, which often go beyond simple radial models to include specific arrangements dictated by the ion's lone pairs. acs.org

In systems containing this compound, the interactions are multifaceted. They involve:

Ion-Solvent Interactions: Hydrogen bonds form between the iodide anion and protic solvents like water. frontiersin.org

Cation-Anion Interactions: The positively charged ammonium (B1175870) headgroup (-NH3+) of the hexaneammonium cation forms strong hydrogen bonds and electrostatic interactions with the iodide anion (I-).

Van der Waals Interactions: The nonpolar hexyl chains of the cations interact with each other through weaker van der Waals forces, which are crucial for the packing and ordering of the molecules in condensed phases or at interfaces.

MD simulations have been used to explore how these competing interactions balance out. For instance, in studies of related systems, simulations have shown that the presence of iodide ions can sometimes lead to the disassembly of hydrogen-bonded networks in supramolecular capsules, indicating the powerful influence of the anion. mdpi.com By simulating these dynamic interactions, researchers can understand how this compound contributes to the formation of stable, functional architectures like the layered structures of 2D perovskites. aip.org

Predictive Modeling of Material Properties and Performance

Predictive modeling, often leveraging machine learning (ML) algorithms, represents a frontier in materials science for accelerating the discovery and optimization of new materials. Instead of relying solely on direct simulation or experimental trial-and-error, these models learn from existing data to predict the properties and performance of novel compounds.

This compound (also referred to as hexylammonium iodide or HAI) has been a subject of such predictive studies, particularly in the field of perovskite solar cells (PSCs). In this application, it is often used as a "passivating agent" to form a 2D perovskite layer on top of a 3D perovskite film, healing defects at the interface and improving device efficiency and stability. researchgate.net

Researchers have developed machine learning models to predict the power conversion efficiency (PCE) of PSCs based on the properties of different organic ammonium halides used as passivating agents. researchgate.net These models are trained on datasets containing information about various compounds and their experimentally measured performance. An integrated model, combining several ML algorithms, has shown strong predictive power. researchgate.netresearchgate.net For this compound, the model's predictions for performance enhancement align well with experimental results, validating the model's reliability. researchgate.net

Studies have found that the length of the hydrocarbon chain on the ammonium cation is a critical factor, with this compound proving to be more effective at reducing interfacial defects than shorter-chain alternatives like butylammonium (B8472290) iodide (BAI). researchgate.net This finding, supported by experimental data and rationalized by predictive models, highlights the importance of the cation's size and steric properties in achieving effective passivation. The models can screen potential candidate molecules virtually, guiding experimental efforts toward the most promising materials for high-performance solar cells.

Table 2: Predictive Modeling Performance for Ammonium Iodides in Perovskite Solar Cells This table shows the Mean Absolute Error (MAE) of different machine learning models used to predict the performance of organic spacers, including Hexylammonium Iodide (HAI), in perovskite solar cells.

Machine Learning ModelTraining Set MAETest Set MAEReference
Linear Regression (LR)0.0150.021 researchgate.net
Support Vector Machine (SVM)0.0110.011 researchgate.net
Neural Network (NN)0.0110.015 researchgate.net
Gaussian Process (GP)0.0000.014 researchgate.net
Integrated Model 0.008 0.010 researchgate.net

Future Perspectives and Emerging Research Avenues for Hexaneammonium Iodide

Development of Novel Hexaneammonium Iodide-Containing Materials Beyond Perovskites

While the impact of HAI on perovskite solar cells is significant, its potential extends to a variety of other material systems. The long alkyl chain of the hexylammonium cation imparts hydrophobicity and can influence molecular packing, while the iodide anion offers unique electronic and chemical properties.

Future research is trending towards incorporating HAI into novel materials for diverse applications:

Lead-Free Optoelectronic Devices: There is a growing effort to develop lead-free optoelectronic materials to address toxicity concerns. Research into cesium or copper-based halide nanocrystals for applications like light-emitting diodes (LEDs) represents a promising area. mdpi.com Alkylammonium halides such as HAI can be used to control the phase and modulate the luminescence of these lead-free alternatives. mdpi.com

Nanocrystal Surface Passivation: Beyond perovskites, HAI and its derivatives like Oleylammonium Iodide can be used as surface passivating agents for other types of semiconductor nanocrystals or quantum dots. samaterials.com This passivation reduces surface defects, which are often responsible for non-radiative recombination losses, thereby enhancing the optical and electronic properties of the nanocrystals for use in photodetectors and LEDs. samaterials.com

Ion-Exchange Resins: The ionic nature of this compound makes it a candidate for use in ion-exchange resins. These applications are critical for water treatment and purification processes, where the selective exchange of ions is required. sigmaaldrich.com

Phase-Transfer Catalysis: this compound can function as a phase-transfer catalyst in organic synthesis. myskinrecipes.com This application facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields.

Intermediates in Synthesis: The compound serves as a valuable precursor or intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. sigmaaldrich.com

Table 1: Potential Applications of this compound in Non-Perovskite Materials
Application AreaMaterial SystemRole of this compound (HAI)Potential BenefitReference
Lead-Free LEDsCesium Copper Iodide NanocrystalsPhase and luminescence modulatorAchieve stable, tunable light emission for non-toxic LEDs mdpi.com
Quantum Dot DevicesSemiconductor NanocrystalsSurface passivating agentReduce surface defects, enhancing optical and electronic properties samaterials.com
Water TreatmentIon-Exchange ResinsActive ionic componentEnables purification through selective ion exchange sigmaaldrich.com
Organic SynthesisMultiphase reaction systemsPhase-transfer catalystIncreases reaction rates and product yields myskinrecipes.com
PharmaceuticalsComplex organic moleculesSynthetic intermediateServes as a building block for pharmaceutical compounds sigmaaldrich.com

Advanced Characterization Techniques for In-Situ Studies of this compound-Influenced Processes

Understanding the precise mechanisms by which HAI influences material properties requires observing these processes in real-time. Advanced in-situ and operando characterization techniques are indispensable tools for revealing the dynamic structural and chemical changes that occur during material formation, operation, and degradation. nrel.gov

In-Situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This has become a powerful technique for monitoring the real-time crystallization kinetics of thin films. uq.edu.auresearchgate.net For systems containing HAI, in-situ GIWAXS can reveal the formation mechanism of 2D perovskite layers during spin-coating or annealing. nih.govnih.gov It allows researchers to observe the stages of film formation, from precursor phases to the final oriented crystal structure, providing crucial insights into how HAI controls crystal growth and orientation. nih.govuni-tuebingen.de

In-Situ X-ray Photoelectron Spectroscopy (XPS): XPS provides surface-specific chemical information. When used in-situ, it can monitor dynamic changes in the elemental composition and chemical bonding at material interfaces during processes like thermal stressing. researchgate.netwm.edu This is critical for understanding the passivation effect of HAI, confirming how it binds to the surface and its stability under operational conditions.

In-Situ Scanning Transmission Electron Microscopy (STEM): STEM offers high-resolution imaging of material microstructures. In-situ STEM allows for the direct observation of atomic-scale processes, such as ion migration and grain boundary dynamics, under thermal or electrical stress. nrel.gov This can elucidate the role of HAI in stabilizing grain boundaries and preventing the degradation of the underlying material. nrel.gov

Table 2: Advanced In-Situ Techniques for Studying HAI-Influenced Processes
TechniqueInformation GainedRelevance to this compound (HAI)Reference
In-Situ GIWAXSReal-time crystallization kinetics, phase transitions, crystal orientationReveals how HAI guides the formation and orientation of 2D layers and passivating interfaces. nih.govnih.govuni-tuebingen.de
In-Situ XPSDynamic surface chemistry, elemental composition, and bonding statesConfirms the binding mechanisms of HAI at surfaces and tracks its chemical stability under stress. researchgate.netwm.edu
In-Situ STEMAtomic-scale structural changes, ion migration, grain boundary evolutionVisualizes how HAI stabilizes microstructures and inhibits degradation pathways at the nanoscale. nrel.gov

Theoretical Predictions for the Discovery of New this compound Derivatives and Their Applications

Computational modeling provides a powerful avenue for accelerating materials discovery by predicting the properties of novel compounds before their experimental synthesis. Theoretical approaches like Density Functional Theory (DFT) and machine learning (ML) are poised to guide the rational design of new HAI derivatives for targeted applications.

Key research directions include:

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the fundamental electronic and structural properties of materials. cam.ac.uk For HAI derivatives, DFT can be used to predict binding energies on different surfaces, analyze charge transfer, and understand how modifying the alkyl chain or substituting the anion would affect the material's interaction with its substrate. frontiersin.orgresearchgate.net This is crucial for designing new passivating agents with optimized binding strengths and electronic properties. researchgate.net

Machine Learning (ML) for Property Prediction: ML models can be trained on existing experimental data to predict the properties of new, untested compounds. frontiersin.org Researchers have already used ML to predict the likelihood of an organic cation forming a 2D perovskite structure. researchgate.net This approach can be extended to screen vast virtual libraries of HAI derivatives, predicting their stability, bandgap, or suitability for applications like catalysis or sensing, thus significantly accelerating the discovery process. researchgate.netresearchgate.net

Computational Screening for New Applications: By combining DFT and ML, researchers can perform high-throughput computational screening to identify promising HAI derivatives for entirely new applications. For example, models could predict the binding affinity of different derivatives for specific molecules, suggesting their potential use in chemical sensors or for targeted capture of environmental pollutants. mdpi.com

Table 3: Theoretical and Computational Approaches for HAI Derivatives
ApproachObjectivePredicted Properties/OutcomesReference
Density Functional Theory (DFT)Understand fundamental interactionsBinding energies, surface configurations, charge transfer, electronic structure frontiersin.orgresearchgate.net
Machine Learning (ML)Accelerate discovery of new derivativesFormation probability of specific structures, prediction of mechanical and electronic properties frontiersin.orgresearchgate.netresearchgate.net
High-Throughput Computational ScreeningIdentify candidates for new applicationsBinding affinity for target molecules (sensing/capture), catalytic activity researchgate.netmdpi.com

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

Emerging interdisciplinary research areas include:

Supramolecular Chemistry: This field focuses on creating complex, functional assemblies through non-covalent interactions. rsc.org The structure of HAI, with its charged ammonium (B1175870) head and nonpolar alkyl tail, makes it an ideal building block for creating self-assembled structures like micelles or layers. These supramolecular assemblies could be used in drug delivery, nanofabrication, or the creation of "smart" materials that respond to external stimuli. nih.govfrontiersin.org

Environmental Science and Remediation: A significant challenge in the nuclear industry is the capture of volatile radioactive iodine from waste streams. rsc.orgmdpi.com Researchers are developing porous and non-porous adsorbent materials, including organic-inorganic hybrids, for efficient iodine capture. mdpi.comstanford.edu The ability of iodide salts to form polyiodide chains, combined with the structural direction provided by cations like hexylammonium, presents a viable strategy for designing robust materials for nuclear waste remediation. mdpi.comnih.gov

Catalysis: While not yet widely explored for HAI itself, similar quaternary ammonium salts like tetrabutylammonium (B224687) iodide are used as phase-transfer catalysts or radical reaction initiators in organic chemistry. myskinrecipes.comcas.org Furthermore, the field of hypervalent iodine chemistry, which involves iodine in a higher oxidation state, is crucial for developing novel catalytic transformations. frontiersin.org Future research could explore the catalytic potential of HAI derivatives, particularly in photoredox catalysis. frontiersin.org

Sensor Technology: Nanomaterials are increasingly used to create sensitive and selective chemical sensors. nih.gov Materials based on metal iodides, such as copper(I) iodide, have shown promise as chemical sensors that respond to analytes in either gaseous or aqueous environments through changes in their optical properties (vapochromism or fluorescence). wm.eduresearchgate.net The interaction of HAI with various matrices could be harnessed to develop novel sensing platforms for environmental monitoring or industrial process control.

Table 4: Interdisciplinary Research Avenues for this compound
Scientific DomainPotential Application of HAI ChemistryKey ConceptReference
Supramolecular ChemistryBuilding blocks for self-assembled functional materialsExploiting non-covalent interactions of the amphiphilic HAI structure rsc.orgnih.gov
Environmental ScienceAdsorbent materials for radioactive iodine captureFormation of stable polyiodide networks within an organic cation matrix mdpi.comrsc.orgstanford.edu
CatalysisPhase-transfer catalysts or photoredox mediatorsFacilitating reactions between phases or participating in electron transfer cycles myskinrecipes.comcas.orgfrontiersin.org
Sensor TechnologyActive components in optical or electrochemical sensorsModulation of optical or electrical properties upon interaction with analytes wm.edunih.gov

Q & A

Basic: What are the standard synthesis protocols for hexaneammonium iodide, and how do they ensure purity?

Answer:
this compound is typically synthesized via solution-based methods or sol-gel processes. For example, reaction of hexylamine with hydroiodic acid in anhydrous ethanol under nitrogen atmosphere yields the compound, followed by recrystallization to remove impurities . Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are critical for verifying purity and crystallinity, as residual solvents or unreacted precursors can alter material properties .

Basic: Which spectroscopic and diffraction techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • XRD : Resolves crystal structure and phase purity. Tetragonal or cubic symmetries are common in ammonium halides, but overlapping reflections (e.g., due to axial ratios like c/a ≈ 2) require Rietveld refinement for accurate indexing .
  • ATR-FTIR : Confirms NH₃⁺ and C-H stretching modes (2800–3200 cm⁻¹) to validate organic cation integrity .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and I .

Advanced: How do synthesis conditions (e.g., solvent choice, temperature) influence the electronic properties of this compound in hybrid perovskites?

Answer:
Solvent polarity and reaction temperature directly impact crystallite size and defect density. For instance:

  • Polar aprotic solvents (e.g., DMF) yield larger grains with reduced trap states, enhancing charge-carrier mobility .
  • Low-temperature synthesis (<100°C) minimizes iodine loss but may introduce strain, altering bandgap energies.
    Controlled oxidation (e.g., exposure to air) can tune conductivity from n-type to p-type, as observed in Sn/Pb-based perovskites .

Advanced: How can researchers resolve data contradictions in XRD patterns caused by structural complexities?

Answer:
this compound’s layered structure often produces overlapping Bragg peaks. Strategies include:

  • Single-Crystal XRD : Resolves ambiguities in powder data by identifying space groups (e.g., P4/mmm for tetragonal systems) .
  • Complementary Techniques : Pair XRD with PDF (pair distribution function) analysis to probe local disorder .
  • Computational Modeling : Density functional theory (DFT) simulations predict lattice parameters for cross-validation .

Advanced: What experimental design considerations are critical for studying charge transport in this compound-based semiconductors?

Answer:

  • Hall-Effect Measurements : Quantify carrier concentration and mobility. For example, encapsulated samples in inert environments prevent iodine evaporation, which artificially inflates resistivity .
  • Temperature-Dependent Studies : Reveal phase transitions (e.g., tetragonal-to-cubic) that modulate conductivity .
  • Thin-Film Fabrication : Spin-coating parameters (e.g., rpm, annealing time) must be optimized to minimize grain boundaries, as shown in CH₃NH₃PbI₃ studies .

Advanced: How can environmental stability challenges (e.g., moisture sensitivity, oxidation) be mitigated in this compound applications?

Answer:

  • Encapsulation : Use atomic layer deposition (ALD) of Al₂O₃ to block H₂O/O₂ ingress, a method validated in perovskite solar cells .
  • Doping : Introduce hydrophobic cations (e.g., phenethylammonium) to suppress iodide ion migration .
  • Storage : Maintain samples in argon-filled gloveboxes with O₂/H₂O levels <1 ppm to prevent degradation .

Advanced: What strategies address reproducibility issues in synthesizing phase-pure this compound?

Answer:

  • Stoichiometric Precision : Use Schlenk-line techniques to ensure exact molar ratios of precursors .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time to avoid byproducts .
  • Batch Consistency : Document synthetic variables (e.g., cooling rate, stirring time) systematically, as minor deviations can lead to polymorphic variations .

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